Darifenacin hydrochloride

Description

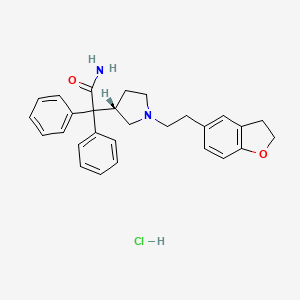

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H31ClN2O2 |

|---|---|

Molecular Weight |

463 g/mol |

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrochloride |

InChI |

InChI=1S/C28H30N2O2.ClH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 |

InChI Key |

WSIWCVQJVQFZQW-VQIWEWKSSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Cl |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Cl |

Synonyms |

(S)-1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-3-pyrrolidineacetamide darifenacin darifenacin hydrobromide darifenacin hydrochloride darifenacine darifenicin Emselex Enablex UK-88525 |

Origin of Product |

United States |

Mechanism of Action and Pharmacological Profile

Darifenacin (B195073) functions by blocking muscarinic M3 acetylcholine (B1216132) receptors. wikipedia.orgnih.gov These receptors play a crucial role in several bodily functions mediated by acetylcholine, including the contractions of the smooth muscle in the urinary bladder. drugbank.comdrugs.com By antagonizing these receptors, darifenacin leads to the relaxation of the bladder muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination. wikipedia.orgnih.gov

In vitro studies utilizing human recombinant muscarinic receptor subtypes have quantified darifenacin's binding affinities. It shows a 9-fold and 12-fold greater affinity for the M3 receptor compared to the M1 and M5 receptors, respectively. drugbank.comfda.gov Furthermore, its affinity for the M3 receptor is 59-fold greater than for the M2 and M4 receptors. drugbank.comfda.gov

Table 1: Binding Affinity of Darifenacin for Muscarinic Receptor Subtypes

| Receptor Subtype | Relative Affinity (Compared to M3) |

|---|---|

| M1 | 9-fold lower |

| M2 | 59-fold lower |

| M3 | 1 (Reference) |

| M4 | 59-fold lower |

| M5 | 12-fold lower |

The high selectivity of darifenacin for the M3 receptor is a defining feature of its pharmacological profile. nih.govhres.camims.com This selectivity is thought to contribute to its efficacy in the bladder while potentially minimizing effects on other organs where different muscarinic receptor subtypes are more prevalent. nih.gov For instance, the M1 receptor is associated with cognitive function and the M2 receptor with cardiac function. nih.govnih.gov Studies in healthy volunteers have shown that darifenacin did not significantly affect cognitive, cardiac, or visual functions, which may be a reflection of its M1/M2 sparing properties. nih.gov

Preclinical Pharmacokinetics and Biotransformation Studies of Darifenacin Hydrochloride

Absorption and Distribution in Non-Human Models

Preclinical studies in various animal models, including mice, rats, and dogs, have demonstrated that darifenacin (B195073) is well absorbed from the gastrointestinal tract following oral administration. nih.gov Evidence for good absorption is supported by the finding that unchanged darifenacin constitutes only a minor fraction of radioactivity found in the feces after administration of a radiolabeled dose. nih.gov Specifically, less than 2% of the unchanged drug is recovered in the feces, indicating comprehensive absorption from the gut. researchgate.netnih.gov

While absorption is extensive, the absolute oral bioavailability is limited due to significant first-pass metabolism in the liver. researchgate.neteuropa.eu In preclinical species, there was evidence of saturation of clearance at higher oral doses (greater than 4 mg/kg), leading to higher than expected plasma concentrations. nih.gov The immediate-release formulation is primarily absorbed in the upper gastrointestinal tract, while the extended-release formulation is designed for absorption in the lower gut, which can reduce the impact of first-pass metabolism. openaccessjournals.com

Interactive Table: Oral Bioavailability of Darifenacin in Different Formulations

| Formulation | Site of Absorption | Absolute Bioavailability (Human Data for Reference) |

|---|---|---|

| Immediate-Release | Upper Gastrointestinal Tract | Lower |

| Extended-Release | Lower Gastrointestinal Tract | 15.4% (7.5 mg), 18.6% (15 mg) nih.govopenaccessjournals.com |

Following intravenous administration in animal models, darifenacin exhibits a large volume of distribution that is greater than the total body water. nih.gov This indicates extensive distribution of the drug into tissues. The steady-state volume of distribution (Vss) has been estimated to be approximately 163 liters in humans, providing a reference point for its distribution characteristics. europa.euhres.casahpra.org.zahres.cafda.gov In preclinical species, the Vss ranged from 1.51 L/kg to 4.65 L/kg. dovepress.com This high volume of distribution is consistent with the lipophilic nature of the darifenacin base. europa.euhres.casahpra.org.zahres.cafda.gov

Interactive Table: Volume of Distribution of Darifenacin

| Species | Volume of Distribution (Vss) |

|---|---|

| Preclinical Species (Range) | 1.51 - 4.65 L/kg dovepress.com |

| Human (Reference) | ~163 L europa.euhres.casahpra.org.zahres.cafda.gov |

Darifenacin is highly bound to plasma proteins, with approximately 98% of the drug being bound. researchgate.netnih.govhres.cahres.cafda.govfda.govdrugbank.com The primary binding protein for darifenacin in the plasma is alpha-1-acid glycoprotein. researchgate.netnih.goveuropa.euhres.casahpra.org.zahres.cafda.govfda.gov This high degree of protein binding is a consistent finding across different species. In preclinical studies, plasma protein binding was found to be extensive (99%) and independent of concentration within the range of 2–20 μM across various species. dovepress.com

Preclinical studies indicate that darifenacin has limited ability to cross the blood-brain barrier (BBB). nih.gov This is supported by findings of negligible concentrations of darifenacin in the cerebrospinal fluid (CSF) of animals relative to free plasma concentrations. hres.casahpra.org.zahres.cafda.gov The low penetration into the central nervous system (CNS) is attributed to its properties as a substrate for P-glycoprotein (P-gp), an efflux transporter protein present at the BBB that actively removes the drug from the brain. nih.govnih.goveinj.org

In vitro studies using MDCK-MDR1 cells, a model for the BBB, have confirmed that darifenacin is a P-gp substrate. nih.gov Further in vivo studies in rats demonstrated low unbound brain-to-plasma ratios (Kp,free) and CSF-to-free plasma ratios for darifenacin, similar to other compounds known for low CNS penetration. nih.goveinj.org Positron emission tomography (PET) studies in rats also showed that systemically administered darifenacin did not significantly occupy muscarinic receptors in the brain at pharmacological doses. einj.org

Interactive Table: CNS Penetration of Darifenacin in Preclinical Models

| Parameter | Finding | Implication |

|---|---|---|

| CSF Concentration | Negligible in animals hres.casahpra.org.zahres.cafda.gov | Low penetration into the CNS |

| P-glycoprotein (P-gp) Interaction | Substrate of P-gp nih.govnih.goveinj.org | Actively transported out of the brain |

| Brain-to-Plasma Ratio (Kp,free) | Low in rats nih.gov | Limited distribution into brain tissue |

| PET Scan (Rat Brain) | No significant muscarinic receptor occupancy einj.org | Low functional impact on the CNS |

Plasma Protein Binding Characteristics (e.g., Alpha-1-Acid Glycoprotein)

Hepatic Metabolism Pathways

Darifenacin undergoes extensive hepatic metabolism following oral administration. researchgate.netnih.goveuropa.eufda.govfda.govfda.gov The primary enzymes responsible for its biotransformation are cytochrome P450 (CYP) 2D6 and CYP3A4. researchgate.netnih.goveuropa.euopenaccessjournals.comfda.govfda.govfda.gov There are three main metabolic pathways identified in all species studied, including non-human models:

Monohydroxylation of the dihydrobenzofuran ring. nih.goveuropa.eufda.govfda.gov

Oxidative opening of the dihydrobenzofuran ring. nih.goveuropa.eufda.govfda.gov

N-dealkylation of the pyrrolidine (B122466) nitrogen. nih.goveuropa.eufda.govfda.gov

Identification of Main Metabolic Routes (Monohydroxylation, Ring Opening, N-dealkylation)

Darifenacin undergoes extensive hepatic metabolism following oral administration, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. fda.govresearchgate.nettaylorandfrancis.comeuropa.eunih.govrxlist.comsearchlightpharma.comfda.goveuropa.eudrugbank.comnih.gov Studies in various preclinical species and humans have identified three principal metabolic pathways. fda.govtaylorandfrancis.comeuropa.eunih.govrxlist.comsearchlightpharma.comfda.goveuropa.eunih.gov There are no significant differences in the metabolic routes of darifenacin among different species. nih.govopenaccessjournals.com

The primary metabolic routes are:

Monohydroxylation: This process occurs on the dihydrobenzofuran ring. fda.govresearchgate.nettaylorandfrancis.comeuropa.eunih.govrxlist.comsearchlightpharma.comfda.goveuropa.eu

Ring Opening: The dihydrobenzofuran ring undergoes oxidative opening. fda.govresearchgate.nettaylorandfrancis.comeuropa.eunih.govrxlist.comsearchlightpharma.comfda.goveuropa.eunih.gov

N-dealkylation: This reaction takes place at the pyrrolidine nitrogen. fda.govresearchgate.nettaylorandfrancis.comeuropa.eunih.govrxlist.comsearchlightpharma.comfda.goveuropa.eunih.gov

The initial products resulting from the hydroxylation and N-dealkylation pathways are the main circulating metabolites. fda.govtaylorandfrancis.comeuropa.eueuropa.eu

Characterization of Metabolite Activity and Potency

One of the main circulating metabolites is formed through hydroxylation, a process likely carried out by CYP3A4 and CYP2D6. nih.gov This metabolite demonstrates significantly less potency compared to the parent drug, darifenacin. openaccessjournals.com Specifically, the primary metabolite is reported to have 11% of the activity of darifenacin. openaccessjournals.com When accounting for in vivo protein binding, this metabolite is considered to be 50-fold less potent than the parent compound. openaccessjournals.com

Elimination and Excretion Routes in Preclinical Species

Preclinical studies have established the primary routes of elimination and excretion for darifenacin. Following oral administration of a radiolabeled dose, the majority of radioactivity is recovered in the urine and feces. europa.eunih.govrxlist.comfda.goveuropa.eufda.gov

Renal Excretion Profile

In preclinical models and humans, approximately 60% of the administered radioactivity from a dose of ¹⁴C-darifenacin solution is excreted in the urine. europa.eunih.govrxlist.comfda.goveuropa.eufda.gov However, only a very small fraction of the dose, around 3%, is excreted as unchanged darifenacin, indicating that renal clearance of the parent drug is minimal. fda.goveuropa.eunih.govrxlist.comfda.goveuropa.eufda.gov Studies in subjects with varying degrees of renal function have shown no direct relationship between darifenacin clearance and renal function. searchlightpharma.comeuropa.eu

Fecal Excretion Profile

Following oral administration, about 40% of the radioactivity from a ¹⁴C-darifenacin dose is recovered in the feces. europa.eunih.govrxlist.comfda.goveuropa.eufda.gov Unchanged darifenacin constitutes only a minor component of the radioactivity found in the feces, which suggests that the drug is well absorbed from the gastrointestinal tract. nih.gov

Pharmacokinetic Variability and Genetic Polymorphisms in Metabolism (e.g., CYP2D6 Poor Metabolizers)

The metabolism of darifenacin is significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. unboundmedicine.com A portion of the population, approximately 7% of Caucasians, are considered "poor metabolizers" (PMs) due to deficient CYP2D6 activity. fda.govhres.ca In these individuals, darifenacin metabolism is primarily handled by CYP3A4. europa.eufda.govhres.ca

This genetic variability leads to notable differences in pharmacokinetic parameters between poor metabolizers and "extensive metabolizers" (EMs), who have normal CYP2D6 function. fda.gov

Table 1: Pharmacokinetic Parameter Ratios in CYP2D6 Poor Metabolizers (PM) vs. Extensive Metabolizers (EM)

| Parameter | Ratio (PM vs. EM) |

|---|---|

| Cmax | 1.9 |

| AUC | 1.7 |

Data from steady-state studies with a 15 mg once-daily dose. fda.govfda.govhres.cadrugs.comfda.gov

This results in higher systemic concentrations of darifenacin in PMs. fda.gov Specifically, at steady state, total exposure to darifenacin was found to be about 164% and 99% higher in PMs compared to EMs for different extended-release tablet strengths. fda.gov It is estimated that poor metabolizers have, on average, a 55% higher steady-state exposure to the drug than extensive metabolizers. hres.ca

Table 2: Darifenacin Clearance in Different Metabolizer Phenotypes

| Metabolizer Phenotype | Estimated Clearance (L/h) |

|---|---|

| Extensive Metabolizers (EMs) | 40 |

| Poor Metabolizers (PMs) | 32 |

Data from studies following chronic dosing. nih.govrxlist.comfda.govdrugbank.comfda.govdrugs.com

Synthetic Chemistry and Structural Activity Relationships Sar of Darifenacin Hydrochloride

Chemical Synthesis Pathways and Methodological Advancements

The synthesis of darifenacin (B195073), chemically known as (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide, has been approached through various pathways, with ongoing advancements aimed at improving yield, purity, and industrial applicability. newdrugapprovals.org A prevalent method involves the condensation of a chiral pyrrolidine (B122466) derivative with a substituted dihydrobenzofuran moiety. newdrugapprovals.orggpatindia.comchemicalbook.com

Alternative strategies have been explored to mitigate these issues. One such variant involves condensing 5-chloroacetyl-2,3-dihydrobenzofuran with the (S)-pyrrolidine intermediate, followed by a hydrogenation step to yield the final darifenacin base. newdrugapprovals.orgnewdrugapprovals.org While these methods can produce darifenacin, they often necessitate purification by column chromatography, a technique that is cumbersome and not ideal for large-scale industrial production. newdrugapprovals.orgnewdrugapprovals.org

The synthesis of darifenacin hydrochloride relies on several key intermediates and specific reaction conditions to ensure the desired stereochemistry and purity of the final product. The core intermediates are a chiral pyrrolidine component and a dihydrobenzofuran component.

A crucial intermediate is (S)-3-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine . newdrugapprovals.org This compound provides the necessary stereocenter for the final (S)-enantiomer of darifenacin. Another key intermediate is 5-(2-bromoethyl)-2,3-dihydrobenzofuran , which serves as the alkylating agent to introduce the dihydrobenzofuran group onto the pyrrolidine nitrogen. newdrugapprovals.orgchemicalbook.com

The primary condensation reaction is typically performed under the conditions outlined in the table below.

Table 1: Typical Reaction Conditions for Darifenacin Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | (S)-3-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)-2,3-dihydrobenzofuran | newdrugapprovals.orgchemicalbook.com |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | gpatindia.comchemicalbook.com |

| Solvent | Acetonitrile (B52724) | gpatindia.comchemicalbook.com |

| Temperature | Reflux | chemicalbook.com |

| Reaction Time | Approximately 2 hours | chemicalbook.com |

Variations in the synthesis have utilized alternative intermediates such as 5-chloroacetyl-2,3-dihydrobenzofuran and (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile . newdrugapprovals.orggoogle.com The latter requires a subsequent hydrolysis step, for instance using potassium hydroxide (B78521) in 2-butanol (B46777), to convert the nitrile group to the primary amide of darifenacin. rasayanjournal.co.in

Purification of crude darifenacin is a critical step to remove unreacted intermediates and by-products. newdrugapprovals.org Traditional methods involving column chromatography are often avoided in industrial settings due to their inefficiency. newdrugapprovals.orgnewdrugapprovals.org Consequently, more advanced purification techniques based on solvate and hydrate (B1144303) formation have been developed.

One effective method involves the formation of a darifenacin toluene (B28343) solvate . newdrugapprovals.orggoogle.com This is achieved by crystallizing the crude darifenacin base from a toluene solution. google.com While this solvate can be directly converted to the desired salt, its instability over time presents a manufacturing challenge. google.com

To address this, a subsequent conversion to a more stable darifenacin hydrate is often performed. newdrugapprovals.orggoogle.com This is accomplished by dissolving the toluene solvate in a solvent like acetonitrile and adding water to precipitate the hydrate. newdrugapprovals.org This stable hydrate can then be stored and later converted to this compound or hydrobromide as needed. google.com

Another purification strategy involves converting the crude darifenacin base into an acetate (B1210297) salt. google.comgoogle.com The acetate salt is then dissolved in water, washed with organic solvents to remove impurities, and subsequently converted in situ to the hydrochloride salt by adjusting the pH with hydrochloric acid. google.comgoogle.com This process effectively removes unreacted starting materials. google.com

Key Synthetic Intermediates and Reaction Conditions

Impurity Profiling and Characterization in Synthesis

The synthesis of this compound is accompanied by the formation of several process-related impurities that must be identified, characterized, and controlled to meet stringent regulatory requirements. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is a key analytical tool used to detect and quantify these impurities, with levels as low as 0.06-0.20% being significant. researchgate.netresearchgate.net

During the synthesis of darifenacin, several by-products can form. These include impurities arising from side reactions of the starting materials and intermediates, as well as degradation products. researchgate.netresearchgate.net Some of the identified process-related impurities include darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether. rasayanjournal.co.inamazonaws.com

The formation of these impurities is often linked to the specific synthetic route and reaction conditions employed. For instance, certain impurities are observed during the partial hydrolysis of the nitrile intermediate to the final amide. rasayanjournal.co.in To facilitate their identification and the development of analytical methods, these impurities are often synthesized independently. A general approach to synthesizing some of these impurities involves treating darifenacin free base with a high concentration of potassium hydroxide in 2-butanol for an extended period. rasayanjournal.co.in The resulting mixture, containing various by-products, is then separated using techniques like flash column chromatography. rasayanjournal.co.in

The structural elucidation of impurities is crucial for quality control. This is typically achieved using a combination of spectroscopic and spectrometric techniques, including HPLC, mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.netrsc.org

Table 2: Characterized Impurities in Darifenacin Synthesis

| Impurity | Chemical Name | Characterization Source(s) |

|---|---|---|

| Dimer-1 | (3S)-N, N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide | researchgate.netresearchgate.net |

| Dimer-2 | (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide | researchgate.netresearchgate.net |

| R-isomer | (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | researchgate.netresearchgate.netcleanchemlab.com |

The dimer impurities arise from over-alkylation reactions during the condensation step. newdrugapprovals.orgwisdomlib.org For example, Dimer-1 is formed when the primary amide nitrogen of darifenacin is further alkylated. Dimer-2 results from the alkylation of the pyrrolidine nitrogen by a second molecule of the benzofuran (B130515) ethyl group. researchgate.net Mass spectrometry has been instrumental in identifying these dimers, with one study reporting a protonated molecular ion at m/z 573.3 for a darifenacin dimer. wisdomlib.org

The R-isomer is the enantiomer of the active (S)-darifenacin. researchgate.net Its presence is a critical quality attribute, as pharmaceutical products must have high enantiomeric purity. tsijournals.com Its structure is identical to darifenacin, but with the opposite stereochemistry at the C3 position of the pyrrolidine ring. researchgate.netcleanchemlab.com

Other identified impurities include an oxidized impurity and various compounds formed under stress conditions, such as Imp-A, Imp-B, Imp-C, and Imp-D, which have also been characterized by their spectroscopic data. researchgate.netveeprho.com

Identification and Synthesis of Process-Related By-Products

Enantiomeric Purity and Isomeric Specificity in Synthesis

The pharmacological activity of darifenacin resides in the (S)-enantiomer. tsijournals.com Therefore, ensuring high enantiomeric purity and isomeric specificity during synthesis is of paramount importance. The presence of the inactive or less active (R)-enantiomer is considered an impurity and must be strictly controlled. tsijournals.com

The synthesis is designed to be stereoselective, primarily by starting with a chiral precursor, (S)-3-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine . newdrugapprovals.org This ensures that the desired stereochemistry is incorporated early in the synthetic sequence. mdpi.com

Analytical methods are crucial for verifying the enantiomeric purity of the final bulk drug. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for separating and quantifying the enantiomers of darifenacin. tsijournals.comkfs.edu.eg Methods have been developed that can effectively separate the (S)- and (R)-forms, allowing for the accurate determination of enantiomeric excess. tsijournals.com One such method utilizes a Daicel CROWNPAK CR (+) column with a mobile phase of acidic methanol (B129727) and water, achieving good resolution between the two enantiomers. kfs.edu.eg The development of these stability-indicating analytical methods is critical, as they must be able to separate the enantiomers from any potential degradation products that might form during storage or stress testing. tsijournals.com

Structure-Activity Relationship (SAR) Studies for Muscarinic Receptor Selectivity

The development of this compound as a therapeutic agent has been significantly guided by extensive structure-activity relationship (SAR) studies. These investigations have been crucial in elucidating the molecular features responsible for its high affinity and selectivity for the M3 muscarinic acetylcholine (B1216132) receptor, a key target in the management of overactive bladder. ics.orgnih.gov

Identification of Key Structural Moieties for M3 Receptor Affinity

In vitro studies utilizing human recombinant muscarinic receptor subtypes have been instrumental in pinpointing the structural components of darifenacin that are critical for its M3 receptor affinity. drugbank.comnih.gov Darifenacin exhibits a significantly higher affinity for the M3 receptor compared to other muscarinic receptor subtypes (M1, M2, M4, and M5). drugbank.comsearchlightpharma.com Specifically, it has a 9 to 12-fold greater affinity for M3 compared to M1 and M5, and a 59-fold greater affinity for M3 compared to M2 and M4. drugbank.comfda.gov This selectivity is attributed to the unique combination of its core structural elements.

The chemical structure of darifenacin is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide. fda.gov Several key moieties within this structure contribute to its potent and selective M3 antagonism:

Diphenylacetamide Moiety: The two phenyl groups attached to the acetamide (B32628) function are crucial for binding to the receptor. This bulky, lipophilic group is thought to interact with a corresponding hydrophobic pocket within the M3 receptor.

Pyrrolidine Ring: This nitrogen-containing ring serves as a central scaffold. The stereochemistry at the 3-position of the pyrrolidine ring is critical, with the (S)-enantiomer demonstrating higher affinity.

2,3-Dihydrobenzofuran (B1216630) Ethyl Side Chain: This extended side chain attached to the pyrrolidine nitrogen is a key determinant of M3 selectivity. It is believed to interact with specific amino acid residues in the M3 receptor that are not present or are different in other muscarinic subtypes.

The table below summarizes the binding affinities of darifenacin for the different human muscarinic receptor subtypes, highlighting its M3 selectivity.

| Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (vs. M3) |

| M1 | Lower | 9-fold lower than M3 drugbank.com |

| M2 | Lower | 59-fold lower than M3 drugbank.com |

| M3 | 8.9 selleckchem.commedchemexpress.com | - |

| M4 | Lower | 59-fold lower than M3 drugbank.com |

| M5 | Lower | 12-fold lower than M3 drugbank.com |

pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher affinity.

Rational Design Strategies for Enhanced Receptor Specificity

The high M3 selectivity of darifenacin was not a chance discovery but the result of rational drug design strategies. The primary goal was to develop a muscarinic antagonist that would effectively target the bladder smooth muscle (rich in M3 receptors) while minimizing side effects associated with the blockade of other muscarinic receptors located elsewhere in the body. openaccessjournals.comnih.gov For instance, M1 receptors are involved in cognitive function, and M2 receptors are prevalent in the heart. nih.govnih.gov

The design of darifenacin involved a systematic exploration of modifications to the classical anticholinergic pharmacophore. Key strategies included:

Elongation and Modification of the Side Chain: Researchers systematically varied the length and composition of the side chain attached to the basic nitrogen atom of the pyrrolidine ring. The incorporation of the 2,3-dihydrobenzofuran moiety proved to be optimal for achieving high M3 selectivity.

Stereochemical Optimization: The synthesis and testing of individual enantiomers revealed that the (S)-configuration at the 3-position of the pyrrolidine ring was essential for high-affinity binding to the M3 receptor.

Introduction of Rigidity: The cyclic nature of the pyrrolidine ring and the dihydrobenzofuran group introduces a degree of conformational rigidity to the molecule. This pre-organizes the key binding groups in a conformation that is favorable for interaction with the M3 receptor, thus enhancing affinity and selectivity.

These rational design approaches, informed by an iterative process of chemical synthesis and pharmacological testing, led to the development of darifenacin as a potent and selective M3 muscarinic receptor antagonist. nih.gov

Analytical Methodologies for Chemical Characterization and Quantification of Darifenacin Hydrochloride

Spectrophotometric Techniques

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Darifenacin (B195073) Hydrochloride. These methods are based on the principle that the drug molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

UV Spectrophotometry for Bulk Drug and Research Formulations

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of Darifenacin Hydrochloride in both bulk form and various research formulations. ajpaonline.comresearchgate.net This method relies on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax).

A simple, accurate, and specific UV spectrophotometric method has been developed for the estimation of Darifenacin Hydrobromide in bulk and tablet dosage forms. ajpaonline.com In one such method, the analysis is performed using 0.1M Hydrochloric acid as the solvent, with the λmax identified at 284 nm. ajpaonline.comresearchgate.net The method demonstrates good linearity within a concentration range of 20.00 to 46.50 µg/mL, with a correlation coefficient (R²) of 0.999, indicating a strong linear relationship between concentration and absorbance. ajpaonline.comresearchgate.net The accuracy of this method is confirmed by a high percentage recovery of 99.69% ± 0.14%. ajpaonline.comresearchgate.net Another study reported a λmax of 286.6 nm in a 10% v/v solution of 3N NaOH in methanol (B129727), with a linearity range of 10-100 µg/mL. researchgate.net

Derivative spectrophotometry has also been employed to enhance the specificity of the analysis, particularly in the presence of formulation excipients. researchgate.net By calculating the first derivative of the absorption spectrum, it is possible to eliminate interference from the matrix. researchgate.net An optimized derivative spectrophotometric method utilized a first-order derivative with a Δλ of 4 nm and a measurement wavelength of 239.4 nm, demonstrating a linearity range of 0.10 to 2.50 μg/mL and a recovery of 98.65%. researchgate.net

Table 1: UV Spectrophotometric Methods for this compound

| Parameter | Method 1 | Method 2 | Method 3 (Derivative) |

|---|---|---|---|

| Solvent | 0.1M Hydrochloric Acid | 10% v/v 3N NaOH in Methanol | Methanolic solution |

| λmax | 284 nm ajpaonline.comresearchgate.net | 286.6 nm researchgate.net | 239.4 nm (anulation point) researchgate.net |

| Linearity Range | 20.00 - 46.50 µg/mL ajpaonline.comresearchgate.net | 10 - 100 µg/mL researchgate.net | 0.10 - 2.50 µg/mL researchgate.net |

| Correlation Coefficient (R²) | 0.999 ajpaonline.comresearchgate.net | 0.9988 researchgate.net | 0.999 researchgate.net |

| Recovery | 99.69 ± 0.14% ajpaonline.comresearchgate.net | - | 98.65% researchgate.net |

| LOD | - | 3.723 µg/mL researchgate.net | - |

| LOQ | - | 11.28 µg/mL researchgate.net | - |

LOD: Limit of Detection, LOQ: Limit of Quantification

Visible Spectrophotometric Methods (e.g., Diazo Coupling Reactions)

Visible spectrophotometry provides an alternative for the quantification of this compound, often involving a chemical reaction to produce a colored product that can be measured. One such approach is the use of diazo coupling reactions.

In this method, this compound is reacted with a diazotized reagent, such as 3-amino phenol, under acidic conditions to form a yellow-colored diazo complex. The intensity of the color, which is directly proportional to the concentration of the drug, is then measured at its λmax of 438 nm. This method has been shown to be linear in the concentration range of 100-1000 ng/mL, with a limit of quantification (LOQ) of 100 ng/mL, making it a sensitive technique.

Another visible spectrophotometric method involves the oxidation of the drug with an excess of cerium (IV), followed by the estimation of the unreacted cerium (IV) with amaranth (B1665344) dye at 523 nm. iosrjournals.org This indirect method demonstrated a linear relationship over a concentration range of 1.4-7.0 µg/ml for Darifenacin. iosrjournals.org

Chromatographic Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the comprehensive analysis of this compound, offering high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods for this compound are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results. rjptonline.org These methods are crucial for routine quality control, enabling the determination of the drug in bulk, tablet dosage forms, and for assessing its stability. rjptonline.org

Reversed-Phase HPLC (RP-HPLC) for Purity and Assay

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic mode for the analysis of this compound. These methods typically utilize a non-polar stationary phase (like C8 or C18) and a polar mobile phase.

Several RP-HPLC methods have been developed and validated for the quantitative estimation of Darifenacin in tablet dosage forms. rjptonline.org One method employs a Symmetry BDS C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) (pH 7) and acetonitrile (B52724) (35:65 v/v) at a flow rate of 0.8 ml/min, with detection at 286 nm. rjptonline.org This method has a retention time of approximately 3.359 minutes and is linear over a concentration range of 50-90 µg/ml. rjptonline.org Another method uses an Inertsil ODS column with a mobile phase of methanol and phosphate buffer (pH 5.5) in an 80:20 v/v ratio, a flow rate of 1.0 ml/min, and UV detection at 282 nm, resulting in a retention time of 3.21 minutes. This method showed linearity in the range of 20-150 μg/ml. The assay of Darifenacin in tablet formulations using these methods has been found to be accurate, with percentage purity reported as 100.8% and 99.84±0.24% respectively. rjptonline.org

Table 2: Comparison of RP-HPLC Methods for this compound Assay

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Symmetry BDS C18 (4.6 x 100mm, 3.5 µm) rjptonline.org | Inertsil ODS (250 x 4.6 mm, 5µm) |

| Mobile Phase | Potassium dihydrogen phosphate (pH 7) : Acetonitrile (35:65 v/v) rjptonline.org | Methanol : Phosphate buffer (pH 5.5) (80:20 v/v) |

| Flow Rate | 0.8 ml/min rjptonline.org | 1.0 ml/min |

| Detection Wavelength | 286 nm rjptonline.org | 282 nm |

| Retention Time | 3.359 min rjptonline.org | 3.21 min |

| Linearity Range | 50 - 90 µg/ml rjptonline.org | 20 - 150 µg/ml |

| LOD | 0.026 µg/ml rjptonline.org | 0.24 µg/ml |

| LOQ | 0.8 µg/ml rjptonline.org | 0.72 µg/ml |

LOD: Limit of Detection, LOQ: Limit of Quantification

Stability-Indicating RP-HPLC Methods for Degradation Product Analysis

Stability-indicating methods are essential to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. scirp.orgscilit.com These methods are developed by subjecting the drug substance to forced degradation conditions as prescribed by ICH guidelines, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. scirp.orgscilit.com

A selective and rapid stability-indicating RP-HPLC method was developed using a Prodigy C8 column and a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) (pH 7.2) and a methanol/acetonitrile mixture, with detection at 215 nm. scirp.orgscilit.com Forced degradation studies revealed that Darifenacin is susceptible to degradation under acidic hydrolysis and oxidative stress conditions, while it remains relatively stable under neutral, basic, photolytic, and thermolytic conditions. scirp.orgscilit.com The developed method was able to effectively separate the degradation products from the parent drug peak, confirming its stability-indicating nature. scirp.org The peak purity test, conducted using a photodiode array (PDA) detector, confirmed the homogeneity of the Darifenacin peak in all stressed samples. scirp.org

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | Observation |

|---|---|

| Acidic Hydrolysis | Significant degradation observed scirp.orgscilit.com |

| Basic Hydrolysis | No considerable degradation observed scirp.org |

| Neutral Hydrolysis | No considerable degradation observed scirp.org |

| Oxidative Stress | Significant degradation observed scirp.orgscilit.com |

| Photolytic Stress | No considerable degradation observed scirp.org |

| Thermolytic Stress | No considerable degradation observed scirp.org |

Chiral HPLC for Enantiomeric Purity Assessment

Darifenacin possesses a chiral center, and it is the (S)-enantiomer that is pharmacologically active. researchgate.net Consequently, the assessment of enantiomeric purity is a critical aspect of its quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying the enantiomers of darifenacin.

Several chiral stationary phases (CSPs) have been successfully employed for the enantioseparation of darifenacin. One established method utilizes a Daicel CROWNPAK CR(+) column, which contains a crown ether-based chiral selector. researcher.liferesearchgate.net This method effectively separates the S-(-)-darifenacin from its R-(+)-isomer. researcher.liferesearchgate.net Another approach involves the use of an immobilized cellulose-based chiral stationary phase, such as Chiralpak-IC. researchgate.nettsijournals.com This has been shown to provide excellent resolution between the enantiomers. researchgate.net

A typical mobile phase for chiral separation on a Chiralpak-IC column consists of a mixture of n-hexane, ethanol, and diethylamine. researchgate.nettsijournals.com The use of a normal phase chromatographic mode is common, and the detection is typically carried out using a UV detector. researchgate.nettsijournals.com The resolution between the R- and S-enantiomers is a key parameter in method validation, with values greater than four indicating a high degree of separation. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the undesired (R)-enantiomer are critical for ensuring low levels of this impurity and have been reported to be as low as 0.02 µg and 0.07 µg, respectively. researchgate.net

The following table summarizes key parameters from a representative chiral HPLC method for darifenacin:

| Parameter | Value |

| Column | Chiralpak IC (250mm x 4.6 mm, 5µm) |

| Mobile Phase | n-hexane: ethanol: diethyl amine (75: 25: 0.05 v/v/v) |

| Flow Rate | 0.8 ml/min |

| Detection Wavelength | 230 nm |

| Resolution (Rs) | > 3.0 |

| LOD for R-enantiomer | 0.08 µg/ml |

| LOQ for R-enantiomer | 0.315 µg/ml |

| Table based on data from a study on a stability-indicating chiral HPLC method. tsijournals.com |

Hyphenated Techniques (e.g., LC-ESI/MS, HPLC-MS/MS) for Complex Mixture Analysis

For the analysis of darifenacin in complex matrices such as plasma and for the identification of impurities and degradation products, hyphenated techniques that couple liquid chromatography with mass spectrometry are indispensable.

LC-ESI/MS and HPLC-MS/MS have been extensively used for the sensitive and selective quantification of darifenacin and its metabolites. itmedicalteam.plresearchgate.netresearchgate.net These methods often employ a reversed-phase HPLC separation followed by detection with a mass spectrometer equipped with an electrospray ionization (ESI) source. itmedicalteam.plresearchgate.net The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, allowing for the detection of darifenacin at very low concentrations (pg/mL range) in biological fluids. researchgate.net

A common approach involves using a deuterated analog of darifenacin as an internal standard to ensure accuracy and precision. researchgate.netnih.gov Sample preparation for plasma analysis typically involves protein precipitation or liquid-liquid extraction. researchgate.netresearchgate.net

These hyphenated techniques are also crucial for forced degradation studies, where they are used to identify and characterize degradation products formed under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. nih.govscirp.org For instance, LC-MS has been used to identify protonated molecular ion peaks of degradation products, aiding in the elucidation of their structures. nih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for darifenacin analysis in plasma:

| Parameter | Value |

| Chromatographic Column | Zorbax, SB C18 |

| Mobile Phase | 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v) |

| Ionization Mode | Positive ion electrospray ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Parent → Product Ion Transition | m/z 427.3 → 147.3 |

| Internal Standard | Darifenacin-d4 |

| Concentration Range | 10.00–20000.00 pg/mL |

| Table based on data from a study on the quantitation of darifenacin in rat plasma. researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of darifenacin in bulk drug and pharmaceutical dosage forms. researchgate.nettandfonline.com

In a typical HPTLC method, the separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. A suitable mobile phase, such as a mixture of toluene (B28343), acetone, and methanol, is used to develop the chromatogram. researchgate.nettandfonline.com Densitometric analysis is then performed at a specific wavelength, typically around 286 nm, to quantify the separated darifenacin. researchgate.nettandfonline.com

HPTLC methods can also be stability-indicating, effectively separating darifenacin from its degradation products. researchgate.nettandfonline.com The method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. tandfonline.com

Key parameters for a stability-indicating HPTLC method are presented in the table below:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Toluene:acetone:methanol (6:3:3 v/v/v) |

| Rf Value | 0.34 ± 0.02 |

| Detection Wavelength | 286 nm |

| Linearity Range | 50–450 ng/spot |

| LOD | 30.36 ng/spot |

| LOQ | 90.79 ng/spot |

| Table based on data from a study on a densitometric HPTLC method. tandfonline.com |

Fourier Transform Infrared Spectroscopy (FTIR) for Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for assessing the compatibility between darifenacin and various excipients used in its pharmaceutical formulations. rjpbcs.comscispace.comresearchgate.net By comparing the FTIR spectra of the pure drug, the excipients, and their physical mixtures, it is possible to detect any potential chemical interactions. scispace.comamazonaws.com

The absence of significant shifts or the disappearance of characteristic peaks of darifenacin in the spectrum of the mixture indicates that the drug is compatible with the excipients. scispace.comresearchgate.net The characteristic FTIR peaks of darifenacin include those corresponding to N-H stretching, C=O ester stretching, and aromatic C=C stretching. nih.gov Studies have confirmed the compatibility of darifenacin hydrobromide with various excipients, including polymers like polyvinyl alcohol and phospholipids (B1166683) like soyalecithin, by demonstrating the retention of its characteristic spectral features in the presence of these excipients. scispace.comresearchgate.net

The following table lists some characteristic FTIR absorption bands for darifenacin:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching | 3463, 3466.23 |

| -CH3 stretching | 2958.93 |

| C=O stretching (amide) | 1663, 1665.6 |

| C=C stretching (aromatic) | 1584, 1440.89 |

| C-O stretching | 1213.68 |

| C-N stretching | 1351.19 |

| Table compiled from multiple sources. researchgate.netnih.gov |

Physicochemical Property Characterization Relevant to Analytical Method Development (e.g., Solubility for dissolution studies)

The physicochemical properties of this compound are fundamental to the development and optimization of analytical methods, particularly for dissolution studies. Solubility is a key parameter that influences the choice of dissolution medium and other analytical conditions.

Darifenacin is described as being practically insoluble in water. nih.gov Its solubility has been determined in various solvents and buffer solutions. It is freely soluble in chloroform, slightly soluble in methanol and ethanol, and soluble in 0.01 M HCl, pH 6.8 phosphate buffer, and pH 4.5 acetate buffer. nih.govresearchgate.net The low aqueous solubility of darifenacin can impact its dissolution rate from solid dosage forms. rjpbcs.com

For dissolution studies, which are critical for evaluating the in vitro performance of extended-release formulations, the selection of an appropriate dissolution medium is essential to ensure sink conditions. researchgate.net Given its solubility profile, dissolution testing of darifenacin formulations has been performed in various media, including pH 6.8 buffer. nih.gov

The table below provides a summary of the solubility of darifenacin in different solvents:

| Solvent | Solubility |

| Water | Practically insoluble (2.98e-04 g/L) |

| Chloroform | Freely soluble (13.4 mg/mL) |

| Methanol | Slightly soluble (8.8 mg/mL) |

| Ethanol | Slightly soluble (8.0 mg/mL) |

| DMSO | 20 mg/mL |

| 0.01 M HCl | Soluble |

| pH 6.8 phosphate buffer | Soluble |

| pH 4.5 acetate buffer | Soluble |

| Table compiled from multiple sources. nih.govresearchgate.netnih.gov |

Advanced Pharmaceutical Formulation Research of Darifenacin Hydrochloride

Design Principles for Modified Release Systems

The development of modified-release dosage forms for darifenacin (B195073) hydrochloride is a key area of pharmaceutical research, aiming to improve its therapeutic efficacy and patient compliance by controlling the rate and site of drug release. ijhacr.comijhacr.com These advanced formulations are designed to maintain therapeutic drug concentrations over an extended period, thus reducing dosing frequency. ijhacr.comijhacr.com The primary strategies involve the use of polymeric matrix systems, films for alternative routes of administration, and nano-carrier systems to modulate drug delivery. ijhacr.comresearchgate.netresearchgate.net

Extended-release matrix tablets are a common approach to achieve prolonged drug release for darifenacin. wjpps.comijprs.com This design involves embedding the active pharmaceutical ingredient within a matrix of rate-controlling polymers. Hydrophilic polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC) and Xanthan Gum, and hydrophobic polymers such as Ethyl Cellulose are frequently employed. ijhacr.comwjpps.com Upon oral administration, the hydrophilic polymer matrix swells to form a gel layer that controls the drug release, primarily through diffusion and/or erosion of the matrix. nih.gov

Research has focused on optimizing the type and concentration of these polymers to achieve a desired 24-hour release profile. ijhacr.com For instance, various formulations have been developed using different grades and ratios of HPMC (e.g., K4M, K15M, K100M), Xanthan Gum, and Ethyl Cellulose. ijhacr.comwjpps.comijprs.com Studies have shown that increasing the polymer concentration generally leads to a slower drug release rate. ijhacr.com For example, formulations with higher concentrations of Ethyl Cellulose (15% and 30%) showed very slow release, with only 15-20% of the drug released over 12 hours. ijhacr.com Similarly, increasing concentrations of HPMC K4M from 10% to 30% also retarded drug release. ijhacr.com The combination of different polymers, such as HPMC and Xanthan gum, has been explored to fine-tune the release profile. ijhacr.com One study found that a formulation (F11) containing a combination of HPMC K4M (35%) and HPMC K100M (5%) exhibited a dissolution profile similar to the reference product, releasing 95.5% of the drug over 24 hours. ijhacr.comijhacr.com

Table 1: Impact of Polymer Composition on Darifenacin Release from Extended-Release Tablets

| Formulation Code | Polymer(s) | Polymer Concentration (%) | % Drug Release (Time) | Reference |

|---|---|---|---|---|

| F3 | Xanthan Gum | 30% | 85.9% (8 hours) | ijhacr.com |

| F4 | Ethyl Cellulose | 15% | 15% (12 hours) | ijhacr.com |

| F5 | Ethyl Cellulose | 30% | 20% (12 hours) | ijhacr.com |

| F6 | HPMC K4M | 10% | 87.11% (8 hours), 91.39% (12 hours) | ijhacr.com |

| F10 | HPMC K4M & Xanthan Gum | 25% & 25% | 92.8% (24 hours) | ijhacr.com |

| F11 | HPMC K4M & HPMC K100M | 35% & 5% | 95.5% (24 hours) | ijhacr.com |

| F12 | HPMC K4M & HPMC K100M | 40% & 5% | 95.5% (24 hours) | ijhacr.com |

Fast dissolving buccal films (FDBFs) represent an innovative approach to enhance the dissolution and bioavailability of darifenacin by avoiding first-pass metabolism. researchgate.netresearchgate.net These films are designed to disintegrate or dissolve rapidly in the buccal cavity, releasing the drug for absorption through the oral mucosa. researchgate.netbepls.com The formulation of these films typically involves a film-forming polymer, a plasticizer, and superdisintegrants. researchgate.netresearchgate.net

In one study, darifenacin hydrobromide FDBFs were prepared using polyvinyl alcohol (PVA) as the film-forming polymer. researchgate.net The research investigated the impact of different types and concentrations of superdisintegrants, such as croscarmellose sodium, sodium starch glycolate, and Indion 414, on the film's properties. researchgate.net The goal was to identify a formulation with optimal physicochemical characteristics, rapid disintegration time, and a high percentage of drug release. researchgate.net The optimized formulation (F9) contained 2% w/v PVA, 30% w/w glycerol (B35011) as a plasticizer, and 4% w/w Indion 414 as a superdisintegrant. researchgate.net This formulation demonstrated a very short in-vitro disintegration time of 31.28 seconds and released 94% of the drug within 5 minutes. researchgate.net This rapid dissolution is intended to facilitate quick absorption and onset of action. researchgate.netresearchgate.net Another approach involved complexing darifenacin with hydroxypropyl β-cyclodextrin to increase its solubility before incorporating it into buccal patches made with HPMC K100M CR and HPMC K15. nih.gov

Table 2: Composition and Performance of an Optimized Darifenacin Fast Dissolving Buccal Film (F9)

| Component | Concentration | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Darifenacin Hydrobromide | 7.5 mg | In-vitro Disintegration Time | 31.28 seconds | researchgate.net |

| Polyvinyl Alcohol (PVA) | 2% w/v | T80% (Time to 80% release) | 3.05 minutes | researchgate.net |

| Glycerol | 30% w/w | Drug Release within 5 min | 94% | researchgate.net |

| Tween 80 | 0.5% w/v | researchgate.net |

Nano-liposomal formulations are advanced drug delivery systems being explored to provide prolonged release of darifenacin. researchgate.netresearchgate.net Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic drugs. mdpi.com By formulating darifenacin into nano-liposomes, it is possible to modify its release profile and enhance its therapeutic performance. researchgate.netresearchgate.net

The conventional thin-film hydration method is commonly used to prepare these nano-liposomes. researchgate.net Research in this area has involved using different phospholipids (B1166683) like Phospholipon 80H, Phospholipon 90H, and soya lecithin (B1663433), along with cholesterol to form the liposomal structure. researchgate.net The ratio of phospholipid to cholesterol is a critical parameter that is optimized to achieve high entrapment efficiency and desired release characteristics. researchgate.net An optimized formulation using soya lecithin (DLSL6) at a phospholipid-to-cholesterol ratio of 3:1 demonstrated the highest entrapment efficiency of 78.5% and sustained drug release, with 82% of the drug released over 24 hours. researchgate.net These nano-liposomes were found to be stable, with a particle size of 24.1 nm, and exhibited a smooth, uniform surface morphology. researchgate.net Such formulations offer the potential for sustained drug delivery, which could reduce dosing frequency and improve patient outcomes. researchgate.netnih.gov

Fast Dissolving Buccal Films for Enhanced Dissolution

In Vitro Drug Release Kinetics and Dissolution Profiles

The evaluation of in vitro drug release kinetics and dissolution profiles is fundamental to the development of modified-release darifenacin hydrochloride formulations. ijhacr.comdissolutiontech.com These studies provide critical insights into how a formulation will perform in vivo and are essential for ensuring product quality and batch-to-batch consistency. dissolutiontech.comresearchgate.net

To understand how a drug is released from a dosage form, various mathematical models are applied to the dissolution data. dissolutiontech.compharmtech.com These models include zero-order, first-order, Higuchi, Hixson-Crowell, and Korsmeyer-Peppas models. dissolutiontech.com

Zero-order release describes a system where the drug is released at a constant rate, independent of concentration, which is often the ideal for controlled-release systems. pharmtech.com Research on darifenacin nano-liposomes indicated that the release kinetics followed a zero-order model (R² value of 0.981). researchgate.net

Fickian diffusion is a release mechanism governed by the concentration gradient, where the rate of diffusion decreases as the concentration gradient diminishes over time. pharmtech.com The Korsmeyer-Peppas model is particularly useful for analyzing release from polymeric systems. The release exponent 'n' in this model provides insight into the mechanism. dissolutiontech.com An 'n' value of approximately 0.45-0.5 suggests Fickian diffusion. dissolutiontech.compharmtech.com For darifenacin nano-liposomes, the 'n' value was found to be 0.455, indicating Fickian diffusion as the release mechanism. researchgate.net

Non-Fickian (anomalous) transport occurs when both diffusion and polymer chain relaxation (swelling) control the drug release. This is indicated by an 'n' value between 0.5 and 1.0. dissolutiontech.comunesp.br Studies on extended-release darifenacin tablets have shown that the release mechanism is often a combination of diffusion and swelling-controlled release, with an 'n' value of 0.7344 in one case, confirming non-Fickian transport. ijprs.comdissolutiontech.com

The choice of kinetic model that best fits the data helps elucidate the physical phenomena controlling the drug's liberation from the formulation. dissolutiontech.com

The type and concentration of polymers used in modified-release formulations are critical determinants of the drug release rate. ijhacr.commdpi.com

In extended-release matrix tablets , hydrophilic polymers like HPMC and Xanthan Gum form a gel barrier upon contact with aqueous fluids, which retards drug release. ijhacr.com Research has consistently shown that increasing the concentration of these polymers leads to a decrease in the release rate of darifenacin. ijhacr.com For example, formulations with 10% HPMC K4M released over 87% of the drug in 8 hours, whereas formulations with higher concentrations showed a much slower release. ijhacr.com Similarly, the viscosity grade of HPMC plays a role; higher viscosity grades (e.g., HPMC K100M) generally provide more sustained release compared to lower viscosity grades (e.g., HPMC K4M). ijhacr.com The combination of different polymers, such as HPMC with Xanthan Gum or Ethyl Cellulose, allows for further modulation of the release profile to match a target profile, like that of the innovator product. ijhacr.comwjpps.com

In fast dissolving buccal films , the polymer concentration also affects performance. While the goal is rapid dissolution, the film must possess adequate mechanical strength, which is provided by the polymer (e.g., PVA). researchgate.netuobaghdad.edu.iq The concentration of superdisintegrants is a key factor influencing the release rate. researchgate.netresearchgate.net Studies on darifenacin buccal films showed that different types and concentrations of superdisintegrants significantly impacted the disintegration time and subsequent drug release, with Indion 414 at 4% w/w providing the fastest release among those tested. researchgate.net For buccoadhesive patches designed for controlled release, increasing the concentration of polymers like HPMC K100CR and HPMC K15 was used to control the release profile over several hours. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| Croscarmellose sodium |

| Darifenacin |

| Darifenacin hydrobromide |

| This compound |

| Di calcium Phosphate (B84403) |

| Ethyl Cellulose |

| Glycerol |

| Hydroxypropyl β-cyclodextrin |

| Hydroxypropyl Methylcellulose (HPMC) |

| Indion 414 |

| Lactose Anhydrous |

| Mannitol |

| Phospholipon 80H |

| Phospholipon 90H |

| Polyvinyl alcohol (PVA) |

| Sodium starch glycolate |

| Soya lecithin |

| Tween 80 |

Evaluation of Release Mechanisms (e.g., Fickian Diffusion, Zero-Order Release)

Stability Assessment of Experimental Formulations (e.g., Accelerated Stability Studies)

Stability testing is a mandatory regulatory requirement to determine the shelf-life of a drug product and ensure its quality, safety, and efficacy over time. Accelerated stability studies, conducted under exaggerated storage conditions as per International Council for Harmonisation (ICH) guidelines, are used to predict the long-term stability of a formulation. rjpbcs.com For darifenacin formulations, these studies are typically performed at 40°C with 75% relative humidity (RH) for periods ranging from three to six months. nih.govunesp.br

The stability of various experimental darifenacin formulations, including extended-release tablets, buccal patches, nanoemulsions, and intravaginal rings, has been evaluated. rjpbcs.comunesp.brresearchgate.net During these studies, formulations are assessed for various parameters, including physical appearance (e.g., color and texture), drug content (assay), drug-polymer interactions, and in vitro drug release profiles. rjpbcs.comnih.govunesp.br

Findings from these studies consistently demonstrate that well-designed darifenacin formulations are stable under accelerated conditions. For example, an optimized extended-release tablet formulation (F-6) was found to be stable after three months at 40°C/75% RH. Similarly, buccal patch formulations stored in amber-colored bottles at conditions up to 40°C/75% RH for three months showed no significant physical changes or chemical interactions, with drug content and release profiles remaining consistent with pre-stability data. nih.govunesp.br Nanoemulsion and microemulsion gel formulations of darifenacin also showed no significant changes under accelerated storage, confirming their stability. nih.govrjpbcs.com An intravaginal ring formulation also revealed little to no changes when subjected to accelerated stability assessment. researchgate.net

Table 2: Summary of Accelerated Stability Studies for Experimental Darifenacin Formulations

| Formulation Type | Storage Conditions | Duration | Key Parameters Tested | Result | Citation |

| Extended-Release Tablets | 40°C / 75% RH | 3 Months | Physical & Chemical aspects, In-vitro release | Stable | |

| Buccal Patches | 25°C/60% RH, 30°C/65% RH, 40°C/75% RH | 3 Months | Physical changes, Drug-polymer interaction, Drug content, Diffusion | Stable, no chemical interaction | nih.govunesp.br |

| Microemulsion Gel | Accelerated Conditions | Not Specified | Not Specified | No significant change | nih.govresearchgate.net |

| Nanoemulsion | Accelerated Conditions (as per ICH) | 90 Days | Appearance, Color, pH, Viscosity | Stable | rjpbcs.com |

| Intravaginal Ring | 40 ± 2°C / 75 ± 5% RH | Not Specified | Not Specified | Little-to-no changes observed | researchgate.net |

Molecular Interactions and Pharmacogenomic Considerations Preclinical and in Vitro

Cytochrome P450 Enzyme Inhibition and Induction Profile (In Vitro/Animal Models)

The cytochrome P450 (CYP) enzyme system is crucial for the metabolism of many drugs, and interactions at this level can lead to significant changes in drug efficacy and safety. nih.govd-nb.info Darifenacin (B195073) hydrochloride's interactions with this system have been evaluated in various in vitro and preclinical models.

Inhibition of CYP2D6 and CYP3A4

Darifenacin's metabolism is primarily handled by the CYP2D6 and CYP3A4 enzymes. drugs.comdrugsporphyria.netdrugbank.com

CYP2D6 Inhibition:

In vitro studies using human liver microsomes have demonstrated that darifenacin is a moderate, competitive, and reversible inhibitor of CYP2D6. drugsporphyria.netnih.gov

One study determined the IC₅₀ value for darifenacin's inhibition of CYP2D6 to be 0.37 µM, with a subsequent Kᵢ value of 0.72 µM. nih.gov Another study reported a slightly higher IC₅₀ value of 1.7 µM. researchgate.net

Based on these in vitro findings, predictions of in vivo drug-drug interactions (DDIs) have been made. For instance, co-administration of darifenacin was predicted to increase the area under the curve (AUC) of debrisoquine, a CYP2D6 substrate. nih.gov

In vivo studies have confirmed this inhibitory effect. When darifenacin was co-administered with imipramine (B1671792), a CYP2D6 substrate, the mean Cmax and AUC of imipramine increased by 57% and 70%, respectively. drugs.com Similarly, the exposure to desipramine, the active metabolite of imipramine, increased by 2.6-fold in the presence of darifenacin. drugs.comdrugsporphyria.net

CYP3A4 Inhibition:

The inhibitory effect of darifenacin on CYP3A4 is less pronounced. In vitro studies have reported IC₅₀ values for CYP3A4 inhibition by darifenacin ranging from 5.3 to 43 µM. researchgate.net

While some in vitro data suggest potential for inhibition, this has not been consistently observed in clinical settings at therapeutic doses. drugsporphyria.net

A clinical study showed that even at supratherapeutic levels, darifenacin only resulted in a minor increase in the AUC of the sensitive CYP3A4 substrate midazolam. researchgate.net Another study found that darifenacin co-administered with midazolam resulted in a 17% increase in midazolam exposure. fda.gov

Conversely, potent inhibitors of CYP3A4, such as ketoconazole, can significantly increase darifenacin concentrations. drugs.comfda.gov

Induction Profile:

Based on in vitro human microsomal studies, darifenacin is not expected to induce CYP1A2 or CYP2C9 at clinically relevant concentrations. drugs.comhres.ca There is no significant evidence to suggest that darifenacin is a clinically relevant inducer of other major CYP enzymes.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Darifenacin

| CYP Enzyme | Inhibition Parameter | Value (µM) | Reference(s) |

| CYP2D6 | IC₅₀ | 0.37 | nih.gov |

| Kᵢ | 0.72 | nih.gov | |

| IC₅₀ | 1.7 | researchgate.net | |

| CYP3A4 | IC₅₀ | 5.3 - 43 | researchgate.net |

| CYP1A2 | No significant inhibition | >50 | researchgate.net |

| CYP2C9 | No significant inhibition | >50 | researchgate.net |

P-Glycoprotein (P-gp) Interaction Studies (Efflux Transport)

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in limiting the distribution of various substances, including drugs, across biological barriers like the blood-brain barrier. drugbank.com

Darifenacin as a P-gp Substrate

Multiple in vitro studies have confirmed that darifenacin is a substrate for the P-gp transporter. drugbank.comnih.govnih.govscispace.com

Studies using cell membranes expressing human P-gp demonstrated a concentration-dependent increase in ATPase activity upon exposure to darifenacin, which is indicative of a substrate interaction. nih.govnih.govresearchgate.net The kinetic analysis of this activity showed that the Km and Vmax values for darifenacin were similar to those of verapamil, a known P-gp substrate, suggesting a potent interaction. researchgate.net

In contrast, darifenacin did not show significant interaction with other efflux transporters like the multidrug resistance-associated protein (MRP) or the breast cancer resistance protein (BCRP). nih.govresearchgate.net

Experiments using Caco-2 cells, a model for the intestinal barrier, also showed that darifenacin inhibited the efflux of rhodamine 123, a P-gp marker, further supporting its role as a P-gp substrate. nih.gov

Impact on Blood-Brain Barrier Efflux

The interaction of darifenacin with P-gp at the blood-brain barrier (BBB) is a critical factor in its central nervous system (CNS) penetration. drugbank.com

Studies using in vitro models of the BBB, such as primary cultured bovine brain microvessel endothelial cells (BBMEC) and P-gp transfected Madin-Darby canine kidney epithelial cells (MDCK-MDR1), have shown that darifenacin is actively transported out of the brain. nih.govscispace.comresearchgate.net

In these models, the efflux of darifenacin from the basolateral to the apical side (representing transport out of the brain) was significantly greater than its influx. nih.govresearchgate.net This efflux was reduced by the P-gp inhibitor elacridar, confirming the role of P-gp in this process. nih.govresearchgate.net

This active efflux mechanism is believed to limit the penetration of darifenacin into the brain and ocular tissues, potentially reducing the risk of CNS-related side effects. drugbank.comnih.govresearchgate.net

Table 2: Darifenacin Interaction with Efflux Transporters

| Transporter | Interaction | Method | Finding | Reference(s) |

| P-glycoprotein (P-gp) | Substrate | ATPase Assay | Concentration-dependent increase in ATPase activity | nih.govnih.govresearchgate.net |

| Substrate | MDCK-MDR1 cell monolayer | Efflux ratio >2 | scispace.com | |

| Substrate | Caco-2 cells | Inhibition of rhodamine 123 efflux | nih.gov | |

| MRP | No significant interaction | ATPase Assay | Unresponsive to darifenacin | nih.govresearchgate.net |

| BCRP | No significant interaction | ATPase Assay | Unresponsive to darifenacin | nih.govresearchgate.net |

Pharmacogenomic Influences on Darifenacin Metabolism (Preclinical/Poor Metabolizer Phenotypes)

Genetic variations in the CYP2D6 enzyme can lead to different metabolic phenotypes, which can significantly impact the pharmacokinetics of drugs metabolized by this enzyme, including darifenacin. nih.govstjude.org

Individuals can be classified into different metabolizer groups based on their CYP2D6 genotype, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). stjude.org

Population pharmacokinetic modeling has shown that CYP2D6 genotype is a significant factor influencing the bioavailability of darifenacin. nih.gov

Compared to homozygous extensive metabolizers (Hom-EM), heterozygote-extensive metabolizers (Het-EM) and poor metabolizers (PM) have been found to have 40% and 90% higher exposure to darifenacin, respectively. nih.gov

The clearance of darifenacin is also affected by CYP2D6 status, with estimated clearance being lower in PMs (32 L/h) compared to EMs (40 L/h). fda.gov This can lead to higher plasma concentrations of darifenacin in individuals with reduced CYP2D6 function. drugbank.com

The impact of CYP2D6 status can be further amplified when co-administered with CYP3A4 inhibitors. For instance, in a study with the potent CYP3A4 inhibitor ketoconazole, the mean AUC of darifenacin was substantially higher in a PM subject compared to EM subjects. drugs.comfda.gov

Investigational Studies on Interactions with Other Receptor Systems (e.g., Alpha-1 Adrenoceptors)

While darifenacin is known for its high selectivity for the M3 muscarinic receptor, some research has explored its potential interactions with other receptor systems, although this is not its primary mechanism of action. nih.govnih.gov

In the context of lower urinary tract symptoms, the interplay between muscarinic receptors and alpha-1 adrenoceptors is of interest. nih.gov

However, comprehensive in vivo and ex vivo receptor binding studies that have evaluated various muscarinic receptor antagonists have primarily focused on their affinity for different muscarinic receptor subtypes. nih.gov

While these studies provide a rationale for the pharmacological characteristics of these agents, there is limited specific data from investigational studies detailing significant interactions of darifenacin with alpha-1 adrenoceptors at clinically relevant concentrations. nih.gov Darifenacin's therapeutic effects are overwhelmingly attributed to its potent and selective M3 receptor antagonism. drugbank.comnih.gov

Emerging Research Avenues and Future Directions

Exploratory Research into Novel Therapeutic Applications (Preclinical/Conceptual)

Recent preclinical and conceptual studies have begun to explore the potential of darifenacin (B195073) in therapeutic areas outside of its primary indication.

Potential in Cancer Research (e.g., Colorectal Cancer Cell Inhibition, p53-MDM2 Interaction)

Emerging research has highlighted the potential anti-tumor effects of darifenacin. Studies have shown that darifenacin can inhibit tumor growth in colorectal cancer cells. medchemexpress.com In vitro experiments using human colon carcinoma cell lines, HT-29 and SW480, demonstrated that darifenacin dose-dependently reduces cell viability and proliferation. nih.govresearchgate.net Specifically, at a concentration of 10 µM, it significantly inhibited the viability and proliferation of both cell lines. nih.govmedchemexpress.com The mechanism behind this appears to involve the blockade of M3 muscarinic receptors, which are expressed on a majority of colorectal cancer samples. nih.gov This blockade counteracts acetylcholine-induced signaling pathways, leading to a decrease in the phosphorylation of p38, ERK1/2, and Akt. nih.govresearchgate.net Furthermore, darifenacin has been shown to inhibit cell invasion and the expression of matrix metalloproteinase-1 (MMP-1) mRNA. nih.govresearchgate.net In a xenograft mouse model of colorectal cancer, darifenacin administration resulted in a reduction of primary tumor volume and weight, as well as liver metastases. nih.govresearchgate.net

Beyond colorectal cancer, darifenacin's antitumor activity has been noted in gastric and lung cancer models. nih.gov Some research also suggests that darifenacin may act as a potential inhibitor of the p53-MDM2 interaction, a key target in cancer therapy. targetmol.comnih.gov The inhibition of this interaction can lead to the activation of the p53 tumor suppressor protein, inducing cell-cycle arrest or apoptosis in cancer cells. nih.gov

Table 1: Preclinical Effects of Darifenacin in Cancer Research

| Research Area | Model System | Key Findings | Citations |

| Colorectal Cancer | HT-29 and SW480 human colon carcinoma cell lines | Reduced cell viability and proliferation; Inhibited phosphorylation of p38, ERK1/2, and Akt; Decreased MMP-1 mRNA expression and cell invasion. | nih.govresearchgate.net |

| Xenograft mouse model of colorectal cancer | Reduced primary tumor volume and weight; Decreased liver metastases. | nih.govresearchgate.net | |

| Pancreatic Cancer | BxPC-3 and PANC-1 human pancreatic ductal adenocarcinoma cell lines | Inhibited cell growth with GI50 concentrations of 26.0 µM and 13.6 µM, respectively; Sensitized cells to standard chemotherapies; Reduced Akt phosphorylation. | nih.gov |

| p53-MDM2 Interaction | Conceptual/In Silico | Potential inhibitor of the p53-MDM2 interaction. | targetmol.comnih.gov |

Neuropharmacological Research (e.g., Alzheimer's, Parkinson's disease models)

The role of darifenacin in neuropharmacology is also an area of active investigation, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's disease. targetmol.com While direct therapeutic trials for these conditions are still in early stages, the compound's interaction with muscarinic receptors in the central nervous system (CNS) is of significant interest. One of the key concerns with antimuscarinic agents is their potential for cognitive impairment, a side effect mediated primarily through the M1 muscarinic receptor. nih.govnih.gov Darifenacin exhibits a high selectivity for the M3 receptor over the M1 receptor. nih.govnih.gov This M1-sparing profile suggests a lower risk of adverse CNS effects, which is particularly relevant for elderly patients and those with pre-existing cognitive deficits, such as individuals with Alzheimer's or Parkinson's disease. nih.govnih.gov

Clinical trials have been conducted to assess the safety and efficacy of darifenacin for treating overactive bladder in patients with Parkinson's disease. drugbank.com Furthermore, a Phase 2 trial has been initiated to evaluate the safety, tolerability, and pharmacology of darifenacin in patients with Amyotrophic Lateral Sclerosis (ALS), based on the hypothesis that modulating glial muscarinic acetylcholine (B1216132) receptors could have a beneficial impact. While the primary focus of these studies is not on treating the core symptoms of the neurodegenerative diseases themselves, they provide valuable data on the compound's safety and effects in these vulnerable patient populations. nih.govresearchgate.net

Comparative Pharmacological Profiling with Other Antimuscarinics

Darifenacin's pharmacological profile is often compared to other antimuscarinic agents to delineate its specific advantages and characteristics. A key distinguishing feature of darifenacin is its high selectivity for the M3 muscarinic receptor subtype over other subtypes (M1, M2, M4, and M5). nih.govics.org This selectivity is thought to confer a more targeted therapeutic effect on the bladder, where the M3 receptor is primarily responsible for detrusor muscle contraction, while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes in different organs. scielo.br

Table 2: Comparative Affinity (pKi) of Antimuscarinics for Human Muscarinic Receptor Subtypes

| Compound | M1 | M2 | M3 | M4 | M5 | M3 Selectivity over M2 |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50-fold |

| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3-fold |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~13-fold |

| Solifenacin | - | - | - | - | - | Moderate |

| Trospium | - | - | - | - | - | Non-selective |

| Data compiled from various in vitro studies. ics.orgresearchgate.netfrontiersin.org | ||||||

| Note: Higher pKi values indicate greater binding affinity. |

Development of Advanced In Vitro and In Silico Models for Receptor Targeting and Metabolism Prediction

To better understand and predict the behavior of darifenacin, researchers are increasingly employing advanced in vitro and in silico models. Molecular modeling techniques, such as docking studies, have been used to visualize the interaction of darifenacin with the M3 muscarinic receptor at an atomic level. acs.org These computational models help in elucidating the structural basis for its receptor selectivity and binding kinetics.

In silico screening has also been utilized to identify novel potential targets for darifenacin, as seen in the investigation of its ability to target CHI3L1 in pancreatic cancer research. nih.gov Furthermore, pharmacokinetic modeling is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Darifenacin undergoes extensive first-pass metabolism, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), which results in a low oral bioavailability of 15-19%. researchgate.net In silico models that can predict these metabolic pathways are invaluable for designing new formulations or identifying potential drug-drug interactions.

Methodological Advancements in Analytical and Formulation Science for Darifenacin Hydrochloride

Significant progress has been made in the analytical methods for the quantification of this compound in bulk drug and pharmaceutical formulations. A variety of techniques have been developed and validated, including UV spectrophotometry, high-performance thin-layer chromatography (HPTLC), and high-performance liquid chromatography (HPLC). researchgate.net Stability-indicating RP-HPLC methods have been established to determine the presence of process-related impurities and degradation products, ensuring the quality and stability of the drug substance. scirp.org These methods are crucial for quality control during manufacturing and for stability testing of the final product.